molecular formula C11H19F2N5O2S B7049617 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide

2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide

Cat. No.: B7049617
M. Wt: 323.37 g/mol
InChI Key: DWIVXUIYEDXGOH-UHFFFAOYSA-N
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Description

2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide is a complex organic compound featuring an imidazole ring, a piperazine ring, and a sulfonamide group

Properties

IUPAC Name

2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2N5O2S/c12-11(13)18-2-1-15-10(18)9-17-5-3-16(4-6-17)7-8-21(14,19)20/h1-2,11H,3-9H2,(H2,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVXUIYEDXGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)N)CC2=NC=CN2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Attachment of the Piperazine Ring: The piperazine ring is then attached to the imidazole ring through a nucleophilic substitution reaction.

    Sulfonamide Formation: Finally, the ethanesulfonamide group is introduced via a reaction with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the difluoromethyl group can yield monofluoromethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is of interest for its potential therapeutic applications. It has been investigated for its activity against various diseases, including cancer and infectious diseases. Its ability to modulate specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.

Mechanism of Action

The mechanism of action of 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the piperazine ring can interact with various receptors in the body. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

    2-[4-[[1-(Trifluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-[4-[[1-(Methyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a methyl group instead of a difluoromethyl group.

    2-[4-[[1-(Chloromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in 2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]ethanesulfonamide imparts unique chemical and biological properties. This group can enhance the compound’s metabolic stability and binding affinity to certain targets, making it a valuable scaffold for drug development.

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